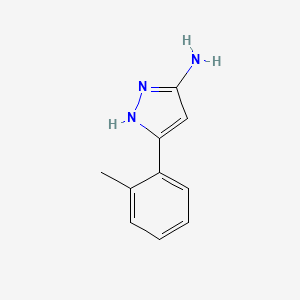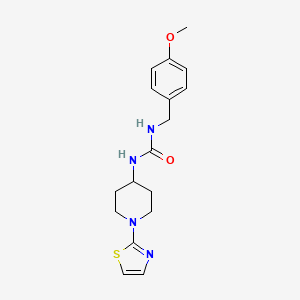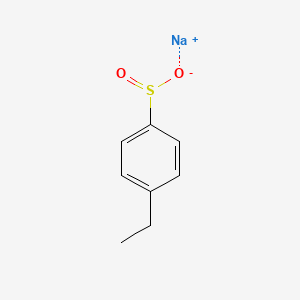![molecular formula C25H17BrFN3O3S B2985190 2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-38-2](/img/structure/B2985190.png)
2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a benzyl group (C6H5CH2-), a bromo group (-Br), a fluoro group (-F), a pyrano ring, a benzothiazine ring, and a carbonitrile group (-C≡N). The presence of these functional groups suggests that this compound could have a variety of chemical properties and could participate in a number of different chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings. The presence of the bromo and fluoro groups could potentially influence the electronic properties of the molecule, while the amino and nitrile groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The amino group could act as a nucleophile in substitution reactions, the nitrile group could be hydrolyzed to a carboxylic acid, and the bromo and fluoro groups could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups (which could lead to hydrogen bonding), the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Monoamine Oxidase Inhibitory Activity
Research has shown that derivatives of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurological disorders. These compounds were found to be selective inhibitors of MAO-A and MAO-B, suggesting potential therapeutic applications in treating diseases such as depression and Parkinson's disease (Ahmad et al., 2019).
Multicomponent Synthesis
Another study focused on the multicomponent synthesis of related compounds, exploring the peculiarities of their chemical reactions. This research sheds light on the versatile synthetic routes available for creating diverse derivatives of 2-amino-4H-pyrans, which are valuable for further pharmacological studies (Lega et al., 2016).
Antimicrobial Activity
A variety of 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides have been synthesized and evaluated for their antimicrobial properties. The results suggest that these compounds possess potential as antimicrobial agents, with applications ranging from the treatment of bacterial infections to the development of new antimicrobial materials (Lega et al., 2017).
Orientations Futures
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds have the potential to be used in a variety of applications, from medicinal chemistry to materials science. Future research could involve studying the properties of this compound, developing methods for its synthesis, and exploring its potential uses .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Related compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds, such as indole derivatives, have shown a broad spectrum of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that certain compounds can form explosive mixtures with air on intense heating , which could potentially influence the stability of this compound. Furthermore, some compounds are known to be water-soluble and may spread in water systems , which could potentially influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
2-amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O3S/c26-16-10-11-20(27)18(12-16)22-19(13-28)25(29)33-23-17-8-4-5-9-21(17)30(34(31,32)24(22)23)14-15-6-2-1-3-7-15/h1-12,22H,14,29H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMWNPMFFIIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2985115.png)
![(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2985116.png)

![5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2985119.png)


![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)


![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)
